molecular formula C18H16N2OS B11680584 N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11680584
M. Wt: 308.4 g/mol
InChI Key: MJRAPOAULGHSCX-CPNJWEJPSA-N
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Description

N'-[(1E)-1-(Naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a Schiff base derivative characterized by a naphthalene ring, a thiophene moiety, and an acetohydrazide backbone. The (1E)-ethylidene group confers stereospecificity, influencing its molecular interactions and biological activity. For example, related naphthyl acetohydrazides are synthesized via refluxing 2-(naphthalen-1-yl)acetohydrazide with dehydroacetic acid (DHA) in ethanol, catalyzed by glacial acetic acid . Physical properties such as melting points (199–203°C for similar naphthyl derivatives) and spectral data (e.g., IR peaks at 1702 cm⁻¹ for C=O and 1654 cm⁻¹ for C=N) can be inferred from structurally related compounds .

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(E)-1-naphthalen-1-ylethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C18H16N2OS/c1-13(19-20-18(21)12-15-8-5-11-22-15)16-10-4-7-14-6-2-3-9-17(14)16/h2-11H,12H2,1H3,(H,20,21)/b19-13+

InChI Key

MJRAPOAULGHSCX-CPNJWEJPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of naphthalen-1-yl ethylidene and thiophen-2-yl acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ethylidene ketone derivatives, while reduction may yield naphthalen-1-yl ethylidene alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that modifications to the thiophene ring enhance the compound's efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds were reported to be in the range of 128–256 µg/mL, suggesting promising potential for development as an antimicrobial agent .

Anticancer Properties

N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity towards human liver cancer (HepG2) and lung cancer (A549) cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation at low micromolar concentrations. Mechanistic studies suggest that the compound induces apoptosis through mitochondrial dysfunction, making it a candidate for further development in anticancer therapies .

Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase. Such inhibition could have implications for neurodegenerative diseases like Alzheimer's, where enzyme modulation is critical .

Synthesis Example

A common synthetic route involves:

  • Dissolving naphthalene derivative in an organic solvent (e.g., DMF).
  • Adding thiophene-acetohydrazide.
  • Heating the mixture under reflux for several hours.
  • Purifying the product via recrystallization or chromatography.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of structurally similar compounds derived from thiophene and hydrazone frameworks. The results indicated that certain modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, establishing a correlation between structural features and biological activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on HepG2 and A549 cell lines demonstrated that compounds with similar frameworks exhibited IC₅₀ values in the low micromolar range. This suggests potential for development into anticancer agents capable of selectively targeting malignant cells while sparing normal tissues .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
CytotoxicitySelective toxicity towards HepG2 and A549 cells
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectral and Physical Properties

  • IR Spectroscopy : C=O stretches (1700–1650 cm⁻¹) and C=N stretches (1650–1600 cm⁻¹) are consistent across analogues .
  • NMR Spectroscopy : Aromatic protons in naphthalen-1-yl derivatives resonate at δ 7.47–8.10 ppm, while thiophen-2-yl protons appear at δ 6.80–7.40 ppm . Ethylidene CH₃ groups are observed at δ 2.10–2.56 ppm .
  • Melting Points : Naphthalen-1-yl derivatives typically exhibit higher melting points (199–203°C) compared to phenyl analogues (189–225°C) due to enhanced π-stacking .

Structure-Activity Relationships (SAR)

  • Halogenation : Chloro or bromo substituents on aryl rings boost antibacterial and antiviral activities via hydrophobic interactions and halogen bonding .
  • Heterocyclic Additions: Imidazolidinone or quinazolinone moieties introduce hydrogen-bonding sites, enhancing cytotoxic effects .

Biological Activity

N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of naphthalen-1-yl ethylidene with thiophen-2-yl acetohydrazide. The process can be optimized through various conditions, including temperature and solvent choice, to yield high purity and yield of the target compound .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-231 (triple-negative breast cancer)43.7 ± 7.4
U-87 (human glioblastoma)More potent than MDA-MB-231

In vitro assays indicated that the compound reduced cell viability significantly, suggesting its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibited:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625–62.5 μM
Enterococcus faecalis62.5–125 μM

The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production, making it effective against both Gram-positive bacteria and biofilm-forming strains .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the compound has demonstrated antioxidant activity. It was found to scavenge DPPH radicals effectively, showing activity comparable to ascorbic acid, which is a well-known antioxidant .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies revealed strong polar and hydrophobic interactions with proteins involved in cancer progression and bacterial resistance mechanisms .

Hybrid Drug Design

The compound's structure allows for hybridization with other biologically active moieties, enhancing its pharmacological profile. This approach could lead to the development of multitarget-directed drugs capable of addressing multifactorial diseases such as cancer and antibiotic-resistant infections .

Q & A

What are the optimized synthetic routes for N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The compound is synthesized via condensation reactions between a hydrazide derivative and a carbonyl-containing precursor. For example:

  • Hydrazide-Ketone Condensation: Reacting 2-(thiophen-2-yl)acetohydrazide with 1-(naphthalen-1-yl)ethan-1-one in glacial acetic acid under reflux (18–24 hours) yields the target compound after recrystallization from methanol .
  • Vilsmeier-Haack Reagent: Similar hydrazide derivatives are synthesized using Vilsmeier-Haack reagent (POCl₃/DMF) at 50–75°C, where temperature controls formylation vs. cyclization pathways .
    Key Variables: Excess acetic acid improves protonation of intermediates, while higher temperatures (75°C) favor cyclization over direct formylation .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • Spectroscopy:
    • IR: Confirms C=O (1660–1680 cm⁻¹), C=N (1600–1620 cm⁻¹), and NH (3180–3200 cm⁻¹) stretches .
    • NMR: Distinct signals for thiophene protons (δ 6.8–7.5 ppm), naphthalene aromatic protons (δ 7.5–8.3 ppm), and hydrazide NH (δ 11.8–12.0 ppm) .
  • Crystallography: Single-crystal X-ray diffraction (SHELX software) resolves molecular geometry, hydrogen bonding (e.g., N–H···O), and π-π stacking interactions. Monoclinic systems (space group Cc or P21/n) with Z = 4–8 are common .

How is the biological activity of this compound evaluated in antimicrobial and antiviral studies?

Level: Basic
Methodological Answer:

  • Antimicrobial Assays:
    • Disc Diffusion: Test against E. coli, B. subtilis, and fungal strains (e.g., A. niger) using streptomycin as a reference. Halogen substitutions (e.g., Cl, Br) enhance activity due to increased lipophilicity .
  • Antiviral Studies:
    • HAV Replication Inhibition: Measure IC₅₀ via plaque reduction assays. Derivatives with halogenated aryl groups show IC₅₀ values of 8.5–10.7 μg/mL, comparable to doxorubicin .

What computational strategies are employed to predict structure-activity relationships (SAR) and binding modes?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., MAO-B, HIV protease). The naphthalene-thiophene scaffold shows π-π stacking with aromatic residues (e.g., Tyr398 in MAO-B) .
  • QSAR Models: Apply Hammett constants (σ) and lipophilicity (logP) to correlate electronic effects of substituents (e.g., Cl, NO₂) with bioactivity. Halogens improve antibacterial potency by 2–3-fold .

How can crystallographic data contradictions (e.g., polymorphs) be resolved?

Level: Advanced
Methodological Answer:

  • Polymorph Analysis: Compare unit cell parameters (e.g., a = 24.58 Å vs. 19.47 Å) and hydrogen-bonding networks across space groups (Cc vs. P21/n) .
  • Refinement Protocols: Use SHELXL for high-resolution data (R₁ < 0.05) and TWINLAW for twinned crystals. Discrepancies in β angles (e.g., 107.3° vs. 97.5°) indicate packing variations .

What strategies address discrepancies in biological activity data across studies?

Level: Advanced
Methodological Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values using standardized protocols (e.g., MTT assays for cytotoxicity) to minimize inter-lab variability .
  • Solubility Adjustments: Use DMSO/PBS mixtures (≤1% DMSO) to mitigate solvent effects on antimicrobial activity .

How does the compound’s electronic structure influence its nonlinear optical (NLO) properties?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Analyze HOMO-LUMO gaps (ΔE ≈ 3.5 eV) and hyperpolarizability (β ≈ 1.2 × 10⁻³⁰ esu) via Gaussian08. The thiophene-naphthalene system enhances charge transfer, making it suitable for optical limiting applications .
  • Z-Scan Technique: Measure third-order NLO susceptibility (χ⁽³⁾ ≈ 10⁻¹² esu) using 532 nm laser pulses .

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